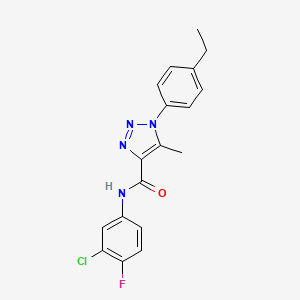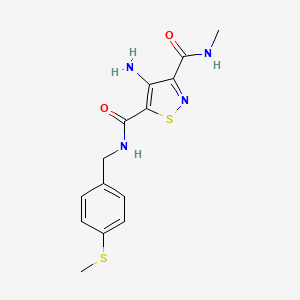![molecular formula C15H10ClN3O3 B2485358 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-Chloropyridin-3-carboxylat CAS No. 1210320-50-5](/img/structure/B2485358.png)
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-Chloropyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including derivatives close to the specified compound, involves several steps starting from basic precursors like chloropyridine-acetic acid, leading to various intermediates before obtaining the final compound. Such processes often employ reagents like hydrazine hydrate, phosphorus oxychloride, and aroyl chlorides in the presence of catalysts to facilitate the reactions (Holla et al., 2004).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and computational methods such as density functional theory (DFT) reveals the detailed geometry, including bond lengths, angles, and conformational preferences. The compound's structure is characterized by its oxadiazole ring and substituted phenyl and pyridine groups, which significantly influence its reactivity and interaction with other molecules. The crystal structure analysis offers insight into the compound's solid-state arrangement, highlighting intermolecular interactions that may affect its properties (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives is greatly influenced by the substituents on the oxadiazole ring and the adjacent phenyl and pyridine groups. These compounds participate in various reactions, including nucleophilic substitution and condensation reactions, which are pivotal for further functionalization or incorporation into complex molecules. The presence of electron-withdrawing or donating groups modulates the compound's reactivity (Ge et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the crystalline form can affect the compound's solubility and stability, which is essential for its storage and application in various conditions (Armas et al., 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects of 1,3,4-oxadiazoles. These properties are influenced by the electronic nature of the substituents and the compound's overall molecular architecture. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and potential applications in synthesis and other areas (Bahgat et al., 2009).
Wissenschaftliche Forschungsanwendungen
- Anwendungen: Diese Methoden ermöglichen die Herstellung pharmazeutisch wichtiger Moleküle. Der Oxadiazol-Kern kann in der Wirkstoffentwicklung als vielseitiger Linker dienen .
- Forscher haben 1,2,4-Oxadiazole synthetisiert und ihre antiinfektiven Eigenschaften evaluiert. Molekulare Docking-Studien gegen die Trypanosoma cruzi Cysteinprotease Cruzain (PDB-ID: 1U9Q) zeigten potenzielle Wirkmechanismen .
- Die Bestrahlung von Lösungen, die 1,2,4-Oxadiazole enthalten, bei 365 nm vor der Zugabe von Zellsuspensionen zeigte eine antibakterielle Wirkung. Dies deutet auf ihre potenzielle Verwendung in der PDT hin .
- Die thermosensitiven Funktionen von 1,2,4-Oxadiazolen erweitern ihre Nutzbarkeit als amid- oder esterartige Linker in der Gestaltung bioaktiver Verbindungen .
- Neue 1,2,4-Oxadiazol-Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität hin untersucht. Die Verbindungen 5u und 5v zeigten eine ausgezeichnete Aktivität gegen Xanthomonas oryzae pv. oryzae (Xoo) und Xanthomonas oryzae pv. oryzicola (Xoc) .
Medizinische Chemie und Wirkstoffforschung
Antiinfektiva
Photodynamische Therapie (PDT)
Bioisostere und Linker
Antibakterielle Wirkstoffe
Zusammenfassend lässt sich sagen, dass “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-Chloropyridin-3-carboxylat” vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Medikamentenentwicklung bis hin zu antibakteriellen Wirkstoffen und darüber hinaus. Forscher untersuchen weiterhin seine vielseitigen Anwendungen. 🌟
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound belongs to the 1,2,4-oxadiazole class . Compounds in this class have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of this compound would depend on its specific structure and functional groups.
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives generally involves interactions with biological targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors .
Biochemical Pathways
Many 1,2,4-oxadiazole derivatives have been found to interfere with essential biochemical pathways in bacteria, viruses, and other pathogens, leading to their anti-infective properties .
Result of Action
Without specific studies, it’s hard to say what the exact molecular and cellular effects of this compound would be. Given the biological activities of other 1,2,4-oxadiazole derivatives, it could potentially have anti-infective effects .
Eigenschaften
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-18-14(19-22-9)10-3-2-4-12(7-10)21-15(20)11-5-6-13(16)17-8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFVVKDCHUUBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)

![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)